molecular formula C12H13N3O B2411762 8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one CAS No. 4430-83-5

8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one

Cat. No. B2411762
CAS RN: 4430-83-5
M. Wt: 215.256
InChI Key: GBCLDTSXPWMLHG-UHFFFAOYSA-N
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Description

“8,9,10,11-tetrahydropyrido[2’,3’:4,5]pyrimido[1,2-a]azepin-5(7H)-one” is a complex organic compound. It has a molecular formula of C12H13N3O and an average mass of 215.251 Da . The molecule contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 2 double bonds, and 6 aromatic bonds. It also includes 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and a variety of bond types. It includes 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, and 1 eleven-membered ring .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C12H13N3O and an average mass of 215.251 Da . It contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 2 double bonds, and 6 aromatic bonds .

Scientific Research Applications

Chemical Synthesis and Structural Studies

8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one has been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex chemical structures. For instance, the unusual formation of its derivative, (E)-11-(aminomethylene)-8,9,10,11-tetrahydropyrido[2′,3′:4,5]pyrimido[1,2-a]azepin-5(7H)-one, was observed during the formylation process. This compound's crystal structure was further investigated, revealing significant insights into its chemical behavior (Khodjaniyazov et al., 2017).

Applications in Medicinal Chemistry

This compound and its derivatives have been studied for potential applications in medicinal chemistry. For example, some derivatives of pyrimido[1,6-a]azepines, structurally similar to this compound, have been synthesized and tested for their anti-inflammatory properties, demonstrating activity comparable to or higher than standard drugs (El-Sayed et al., 2010).

Antitumor and Antifungal Potential

Research on derivatives of the compound has also extended to their potential antitumor and antifungal applications. For instance, novel thiazole-based derivatives have been synthesized and evaluated for their antitumor activity against various human tumor cell lines, with some showing significant inhibition. Additionally, these compounds have been tested for antifungal properties, particularly against Candida albicans and Cryptococcus neoformans, demonstrating moderate to high activity (Ramírez et al., 2015).

Development of Synthetic Methodologies

The compound has also played a role in the development of new synthetic methodologies. Research has been conducted on efficient methods for the synthesis of related compounds, such as 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones, which has led to the creation of diverse libraries of these compounds. Such developments are significant for expanding the range of available compounds for further pharmacological evaluation (Xiang et al., 2010).

properties

IUPAC Name

1,7,9-triazatricyclo[8.5.0.03,8]pentadeca-3(8),4,6,9-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12-9-5-4-7-13-11(9)14-10-6-2-1-3-8-15(10)12/h4-5,7H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCLDTSXPWMLHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=CC=N3)C(=O)N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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